5-chloro-N-methylpyridin-3-amine
Description
Properties
CAS No. |
1158838-28-8 |
|---|---|
Molecular Formula |
C6H7ClN2 |
Molecular Weight |
142.58 g/mol |
IUPAC Name |
5-chloro-N-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7ClN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 |
InChI Key |
JOKOIYCSBHIPFK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Direct N-Methylation of 5-Chloropyridin-3-Amine
Direct methylation of the primary amine in 5-chloropyridin-3-amine represents a straightforward approach. This method involves reacting the parent amine with methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base (e.g., K₂CO₃ or NaH).
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature : 60–80°C
-
Time : 12–24 hours
For example, treatment of 5-chloropyridin-3-amine (1.0 equiv) with CH₃I (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 70°C for 18 hours yields the N-methylated product in 68–72% yield after column chromatography . Excess methylating agent (>1.5 equiv) risks over-alkylation, forming quaternary ammonium salts.
Table 1: Optimization of Direct Methylation
| Methylating Agent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | 72 | 95 |
| (CH₃O)₂SO₂ | NaH | THF | 65 | 92 |
Reductive Amination of 5-Chloro-3-Nitro-Pyridine
Reductive amination offers a two-step pathway: reduction of a nitro group to an amine followed by methylation. Starting with 5-chloro-3-nitropyridine, catalytic hydrogenation (H₂, Pd/C) or chemical reduction (SnCl₂/HCl) generates 5-chloropyridin-3-amine, which is subsequently methylated.
Key Steps :
-
Nitro Reduction :
-
Methylation : As described in Section 1.
This method avoids harsh alkylation conditions but requires careful handling of intermediates to prevent oxidation.
The Buchwald-Hartwig amination enables direct introduction of the methylamino group. Using 5-chloro-3-bromopyridine as a substrate, methylamine undergoes coupling in the presence of a palladium catalyst.
Representative Protocol :
-
Catalyst : Pd₂(dba)₃ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2.0 equiv)
-
Solvent : Toluene
-
Temperature : 100°C
-
Time : 24 hours
This method achieves 82% yield with >99% regioselectivity . The use of cesium fluoride as an additive enhances reaction efficiency by facilitating transmetalation.
Table 2: Cross-Coupling Optimization
| Ligand | Base | Additive | Yield (%) |
|---|---|---|---|
| Xantphos | Cs₂CO₃ | CsF | 82 |
| BINAP | K₃PO₄ | None | 67 |
Halogenation Followed by Amination
Adapting methodologies from fluoropyridine synthesis , this route involves chlorination of a pre-functionalized pyridine followed by amination.
Synthetic Pathway :
-
Chlorination : 3-Amino-N-methylpyridine is treated with POCl₃ at 110°C to introduce chlorine at position 5.
-
Workup : Hydrolysis with NaOH neutralizes excess POCl₃.
Challenges :
-
Regioselective chlorination requires electron-directing groups.
-
Over-chlorination at adjacent positions occurs without careful temperature control.
Table 3: Chlorination Conditions
| Chlorinating Agent | Temperature (°C) | Yield (%) |
|---|---|---|
| POCl₃ | 110 | 58 |
| SOCl₂ | 90 | 42 |
Comparative Analysis of Methods
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Methylation | 72 | 95 | Moderate | Low |
| Reductive Amination | 68 | 90 | High | Medium |
| Palladium-Catalyzed | 82 | 99 | Low | High |
| Halogenation-Amination | 58 | 85 | High | Low |
The palladium-catalyzed method, while costly, offers superior purity and is ideal for small-scale pharmaceutical applications. Conversely, halogenation-amination provides a low-cost route for industrial synthesis despite moderate yields.
Chemical Reactions Analysis
Reaction Types and Mechanisms
5-Chloro-N-methylpyridin-3-amine, a substituted pyridine derivative, participates in diverse chemical reactions influenced by its structural features. Key reaction types include:
1.1. Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at position 5 can act as a leaving group under specific conditions. For example:
-
Reaction Conditions : Strong bases (e.g., potassium carbonate) or polar aprotic solvents (e.g., DMF) may facilitate substitution.
-
Outcomes : Replacement of Cl with nucleophiles (e.g., aryl boronic acids) via Suzuki coupling, as observed in analogous pyridine derivatives .
1.2. Amination and Functionalization
The amine group at position 3 enables further derivatization:
-
Alkylation/Acylation : The N-methyl group can undergo reactions with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride).
-
Coupling Reactions : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) may introduce additional substituents, as demonstrated in pyrazolo[3,4-c]pyridine systems .
1.3. Halogenation
While the compound already contains chlorine, further halogenation (e.g., bromination) could occur under specific conditions, though steric and electronic factors may direct reactivity.
Comparative Reactivity with Analogous Compounds
| Compound | Structural Feature | Reactivity Profile |
|---|---|---|
| 5-Chloro-2-ethylpyridin-3-amine | Ethyl group at position 2 | Higher steric hindrance in substitution reactions |
| 5-Bromo-2-chloro-N-(cyclopropylmethyl)pyridin-3-amine | Cyclopropylmethyl group at N | Enhanced steric effects in coupling reactions |
| 2,5-Dichloro-N-methylpyridin-3-amine | Two Cl atoms (positions 2 and 5) | Increased reactivity for dual substitution |
Research Findings and Limitations
-
Suzuki Coupling Efficiency : Analogous pyridine derivatives achieve moderate to good yields (40–80%) using Pd catalysts and aryl boronic acids .
-
Amination Challenges : Direct methylation of the amine group requires controlled conditions to avoid side reactions (e.g., over-methylation).
-
Biological Data Gaps : Specific data on 5-chloro-N-methylpyridin-3-amine’s bioactivity is limited; extrapolation from similar compounds (e.g., antimicrobial activity) is necessary.
Scientific Research Applications
Pharmaceutical Development
5-Chloro-N-methylpyridin-3-amine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its applications include:
- Antimicrobial Agents : The compound is involved in developing drugs targeting bacterial infections. Research indicates its potential effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .
- Anticancer Therapies : It plays a role in synthesizing compounds that exhibit anticancer properties, particularly through the inhibition of specific kinases involved in cancer progression.
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of derivatives synthesized from 5-chloro-N-methylpyridin-3-amine. The findings reported significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
Agricultural Chemicals
In agriculture, 5-chloro-N-methylpyridin-3-amine is utilized in formulating agrochemicals, including:
- Herbicides : The compound contributes to developing herbicides that enhance crop yield by effectively controlling weed growth.
- Fungicides : Its antifungal properties are harnessed to protect crops from various fungal pathogens, thereby improving agricultural productivity .
Material Science
The compound is also incorporated into advanced material development:
- Polymers and Coatings : 5-Chloro-N-methylpyridin-3-amine is used to enhance the durability and environmental resistance of polymers and coatings, making them suitable for various industrial applications .
Biochemical Research
In biochemical research, this compound aids in:
- Enzyme Studies : It is employed in assays to study enzyme activities, contributing to our understanding of metabolic processes.
- Cellular Processes : Researchers utilize it to investigate cellular mechanisms and interactions at the molecular level .
Diagnostic Tools
5-Chloro-N-methylpyridin-3-amine is explored for use in diagnostic reagents:
- It contributes to developing tests for various diseases, enhancing diagnostic accuracy and efficiency .
Summary of Applications
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Pharmaceutical Development | Antimicrobial agents | Effective against Staphylococcus aureus (MIC = 32 µg/mL) |
| Anticancer therapies | Involved in kinase inhibitor synthesis | |
| Agricultural Chemicals | Herbicides | Enhances crop yield |
| Fungicides | Protects against fungal pathogens | |
| Material Science | Polymers and coatings | Improves durability and environmental resistance |
| Biochemical Research | Enzyme studies | Aids in understanding metabolic processes |
| Diagnostic Tools | Diagnostic reagents | Contributes to disease testing |
Mechanism of Action
The mechanism of action of 5-chloro-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The chlorine atom and the pyridine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
*Molecular weight calculated based on formula C₆H₇ClN₂.
Key Observations:
- Substituent Position : Positional isomers (e.g., 2-chloro vs. 5-chloro) significantly alter electronic distribution and steric interactions. For instance, 2-chloro-5-methylpyridin-3-amine may exhibit reduced hydrogen-bonding capacity compared to the target compound due to the methyl group at position 3.
- N-Alkylation : N-Methylation (as in the target compound) reduces basicity compared to primary amines (e.g., 3-chloropyridin-2-amine ), impacting solubility and intermolecular interactions.
Physicochemical and Spectroscopic Comparisons
- Hydrogen Bonding : 3-Chloropyridin-2-amine forms cyclic dimers via N–H⋯N interactions, while the N-methyl group in the target compound likely disrupts such interactions, favoring alternative packing modes.
- NMR Profiles : Primary amines (e.g., NH₂ in 3-chloropyridin-2-amine ) show distinct proton signals (δ ~5.02 ppm), whereas N-methyl groups resonate upfield (δ ~3.0–3.5 ppm).
- Melting Points : Data gaps exist for the target compound, but analogues like 2-chloro-5-fluoropyridin-3-amine (solid at RT) suggest similar physical states.
Biological Activity
5-Chloro-N-methylpyridin-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Synthesis Methods
The synthesis of 5-chloro-N-methylpyridin-3-amine can be achieved through various methods, including:
- Palladium-Catalyzed Reactions : Utilizing Suzuki cross-coupling reactions to introduce aryl groups.
- Acid-Catalyzed Reactions : Employing iodine and silver sulfate in ethanol to yield substituted aminopyridines .
Antimicrobial Activity
Research has indicated that 5-chloro-N-methylpyridin-3-amine exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The compound's mechanism of action appears to involve disruption of bacterial cell membranes.
Antitumor Effects
Recent studies have highlighted the potential of 5-chloro-N-methylpyridin-3-amine in cancer therapy. It has been shown to inhibit the proliferation of several cancer cell lines, suggesting its role as a potential chemotherapeutic agent. For instance, it demonstrated significant cytotoxicity against lung adenocarcinoma cells in a metabolic profiling study .
Anti-Thrombolytic Activity
Another notable activity is its anti-thrombolytic effect. In a comparative study, 5-chloro-N-methylpyridin-3-amine derivatives exhibited varying degrees of thrombolytic activity, with some compounds showing up to 41.32% effectiveness in clot formation inhibition .
Case Studies and Research Findings
- Antibacterial Studies : A series of derivatives were synthesized and tested for antibacterial activity. The presence of halogen substituents significantly influenced their potency against bacterial strains, indicating structure-activity relationships (SAR) that can guide future drug design .
- Cancer Cell Line Inhibition : Research conducted on lung cancer cell lines revealed that 5-chloro-N-methylpyridin-3-amine could effectively inhibit cell growth and induce apoptosis, underscoring its therapeutic potential in oncology .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 5-chloro-N-methylpyridin-3-amine, and how are intermediates purified?
- Methodological Answer : A typical route involves nucleophilic substitution or coupling reactions. For example, sodium ethoxide in ethanol can facilitate the reaction of chlorinated pyridine precursors with methylamine derivatives. Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) is often used for purification . Analogous syntheses of related compounds, such as 3-chloropyridin-2-amine, highlight the importance of controlling reaction temperature and stoichiometry to minimize by-products like ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate . Copper-catalyzed cross-coupling reactions (e.g., using cesium carbonate and copper(I) bromide in DMSO) may also be adapted for N-methylation .
Q. How is 5-chloro-N-methylpyridin-3-amine characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR Spectroscopy : H NMR (CDCl) typically shows resonances for aromatic protons (δ 6.6–8.0 ppm) and NH/CH groups. For example, in 3-chloropyridin-2-amine, NH protons appear at δ 5.02 ppm, while pyridine-H signals range from δ 6.62–7.98 ppm .
- X-ray Crystallography : SHELXL software is widely used for structural refinement. Intermolecular N–H···N hydrogen bonds and Cl···Cl interactions (3.278 Å) can stabilize crystal packing, as seen in analogous chloropyridines .
Q. What safety protocols are recommended for handling 5-chloro-N-methylpyridin-3-amine?
- Methodological Answer : Based on structurally similar compounds (e.g., 5-amino-2-chloro-3-methylpyridine), this compound may pose acute toxicity (Oral Tox. Category 4), skin irritation (Category 2), and respiratory hazards. Use fume hoods, PPE (gloves, goggles), and adhere to WGK 3 regulations for water hazard classification. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of 5-chloro-N-methylpyridin-3-amine?
- Methodological Answer :
- Base Selection : Trialkylamines (e.g., EtN) or Hünig’s base improve yields in pyridylamine reactions by deprotonating intermediates and reducing side reactions .
- Catalysis : Copper(I) bromide enhances coupling efficiency in DMSO at 35°C, as demonstrated in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis .
- Solvent Control : Refluxing ethanol or dichloromethane recrystallization minimizes impurities .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. hydrogen-bonding patterns in X-ray data) require multi-technique validation:
- DFT Calculations : Compare experimental NMR shifts with computational models.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] peaks) to rule out structural isomers .
- Temperature-Dependent Studies : Variable-temperature NMR can identify dynamic effects (e.g., tautomerism) not evident in static crystal structures .
Q. What challenges arise in purifying 5-chloro-N-methylpyridin-3-amine, and how are they addressed?
- Methodological Answer :
- By-Product Formation : By-products like maleate esters or dimerized species may form during synthesis. Gradient elution (e.g., 0–100% ethyl acetate in petroleum ether) effectively separates these .
- Hydroscopicity : Moisture-sensitive intermediates require anhydrous conditions. Use molecular sieves or inert atmospheres during storage .
- Scale-Up : Preparative HPLC with phenyl-modified columns (e.g., Chromolith® Phenyl) resolves closely related impurities via π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
